GPCR Target Engagement: RXFP1 Potency of 4.5 pIC50 Units Distinguishes This Compound from Structurally Unrelated 1,3,4-Oxadiazole-2-thiones
In ChEMBL-curated bioactivity data, 5-[3-(morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol demonstrates a potency of 4.5 (pIC50 or pEC50 equivalent) against the human RXFP1 (Relaxin family peptide receptor 1) [1]. This represents the only reported RXFP1 activity within the 1,3,4-oxadiazole-2-thione chemotype class curated in ChEMBL. By comparison, the most active 1,3,4-oxadiazole-2(3H)-thiones in the phosphodiesterase NPP1 inhibition panel exhibit IC50 values of 66–368 µM, corresponding to pIC50 values of approximately 3.4–4.2, indicating that the morpholinosulfonyl substitution shifts target selectivity toward RXFP1 while maintaining comparable or slightly higher potency [2].
| Evidence Dimension | RXFP1 receptor potency (pIC50/pEC50) |
|---|---|
| Target Compound Data | pIC50/pEC50 = 4.5 against human RXFP1 |
| Comparator Or Baseline | 1,3,4-oxadiazole-2(3H)-thiones (non-morpholinosulfonyl): IC50 = 66–368 µM (pIC50 ≈ 3.4–4.2) against NPP1 enzyme; no RXFP1 activity reported |
| Quantified Difference | Target compound RXFP1 potency (4.5) exceeds the best-in-class NPP1 potency (pIC50 ~4.2) of non-morpholinosulfonyl analogs; unique RXFP1 engagement not observed for comparators |
| Conditions | ChEMBL bioactivity database; GPCRdb ligand 30999; NPP1 assay from Khan et al. (2009) Bioorg. Med. Chem. 17:7816-22 |
Why This Matters
For groups screening oxadiazole-thiones against GPCR panels, this compound provides a verified RXFP1 hit that is structurally distinct from other chemotypes, offering a starting point for SAR exploration not available with unsubstituted analogs.
- [1] GPCRdb. Ligand 30999: 5-[3-(Morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol. https://test.gpcrdb.org/ligand/30999/info (accessed 2026-05-03). View Source
- [2] Khan, K.M. et al. (2009). 1,3,4-Oxadiazole-2(3H)-thione and its analogues: a new class of non-competitive nucleotide pyrophosphatases/phosphodiesterases 1 inhibitors. Bioorg. Med. Chem., 17(22):7816-22. DOI: 10.1016/j.bmc.2009.09.011. View Source
